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molecular formula C11H16O3S B1595384 Isobutyl p-toluenesulfonate CAS No. 4873-56-7

Isobutyl p-toluenesulfonate

Cat. No. B1595384
M. Wt: 228.31 g/mol
InChI Key: QIMRPGAQCKHRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868030B2

Procedure details

A part of a solution containing 2-bromo-3-methylthiophene (1.5 g, 8.5 mmol) in dry diethyl ether is added drop-wise to a suspension of magnesium (308 mg, 12.7 mmol, 1.5 equiv.) in dry diethyl ether until the mixture starts to reflux. The remaining solution is added dropwise. A solution of toluene-4-sulfonic acid isobutyl ester (2.9 g, 12.7 mmol, 1.5 equiv.) in dry diethyl ether is added dropwise at room temp., then the mixture is further refluxed for two hours. After cooling to room temp., the mixture is quenched with sat. ammonium chloride solution and extracted with tert. butylmethylether. The combined organic extracts are washed with water, brine, dried over magnesiumsulfat-dihydrate, filtered and evaporated to give a yellow oil. After Kugelrohr-distillation, 630 mg of the title compound is obtained as a colorless oil. GC-MS (EI): M=154
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[Mg].[CH2:9](OS(C1C=CC(C)=CC=1)(=O)=O)[CH:10]([CH3:12])[CH3:11]>C(OCC)C>[CH2:9]([C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7])[CH:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
308 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C(C)C)OS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
The remaining solution is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is further refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temp.
CUSTOM
Type
CUSTOM
Details
the mixture is quenched with sat. ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with tert. butylmethylether
WASH
Type
WASH
Details
The combined organic extracts are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesiumsulfat-dihydrate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DISTILLATION
Type
DISTILLATION
Details
After Kugelrohr-distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C=1SC=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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